Nampt degrader-2

NAMPT Degradation Potency PROTAC Pharmacology Cancer Metabolism

Traditional NAMPT inhibitors fail to block eNAMPT's non-enzymatic functions, causing clinical resistance. This fluorescent VHL-recruiting PROTAC solves that gap. - **Mechanism**: Ternary complex formation with VHL E3 ligase; complete NAMPT protein ablation (IC50 = 41.9 nM). - **Key advantage**: Intrinsic fluorescence enables real-time tracking of uptake, localization & degradation kinetics-no secondary labeling. - **Application**: VHL-dependent alternative for cereblon-low models; blocks both enzymatic & cytokine-like eNAMPT functions.

Molecular Formula C59H73N9O7S
Molecular Weight 1052.3 g/mol
Cat. No. B10831003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt degrader-2
Molecular FormulaC59H73N9O7S
Molecular Weight1052.3 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7
InChIInChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1
InChIKeyMLJZDBCOWWJHEE-LPLKMGJNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nampt degrader-2: A VHL-Recruiting Fluorescent PROTAC for Selective NAMPT Degradation


Nampt degrader-2 is a fluorescent proteolysis-targeting chimera (PROTAC) designed to hijack the ubiquitin-proteasome system for selective degradation of nicotinamide phosphoribosyltransferase (NAMPT) [1]. It exhibits an IC50 of 41.9 nM in enzymatic inhibition assays, forming a ternary complex with NAMPT and the von Hippel-Lindau (VHL) E3 ligase to induce degradation . Unlike conventional NAMPT inhibitors that only target the enzymatic activity of intracellular NAMPT (iNAMPT), Nampt degrader-2 achieves complete protein ablation, thereby blocking both the enzymatic and the cytokine-like nonenzymatic functions of extracellular NAMPT (eNAMPT), which has been a major source of clinical failure for traditional inhibitors [2].

Why Nampt degrader-2 Cannot Be Interchanged with Other NAMPT PROTACs or Inhibitors


While several NAMPT-targeting PROTACs exist, key design differences in E3 ligase recruitment and linker chemistry render generic substitution scientifically unsound. Nampt degrader-2 uniquely recruits the VHL E3 ligase and incorporates a fluorescent moiety, enabling real-time tracking of ternary complex formation and cellular degradation kinetics—a feature absent in cereblon-based PROTACs like LYP-8 or 632005 . Direct comparative data demonstrate that VHL-based PROTACs exhibit distinct degradation kinetics, cellular permeability profiles, and resistance mechanisms compared to their cereblon-based counterparts [1]. Furthermore, the compound's 41.9 nM IC50 and VHL-dependent degradation profile position it distinctly from both traditional NAMPT inhibitors (which fail to address eNAMPT-driven pathology) and other PROTACs with different degradation efficiencies, such as PROTAC NAMPT Degrader-1 (DC50 = 217 nM) [2]. Substitution without rigorous comparative analysis risks confounding experimental outcomes due to these fundamental mechanistic and pharmacological differences.

Quantitative Differentiation Evidence for Nampt degrader-2 Against NAMPT PROTAC Comparators


Nampt degrader-2 IC50 vs. PROTAC NAMPT Degrader-1 DC50: Potency Comparison

Nampt degrader-2 exhibits an IC50 of 41.9 nM for NAMPT inhibition, a key metric for its enzymatic activity. While not directly comparable to the DC50 (half-maximal degradation concentration) of other PROTACs, this value is substantially lower than the 217 nM DC50 reported for PROTAC NAMPT Degrader-1 [1]. In the context of NAMPT PROTACs, lower IC50 values for the warhead often correlate with improved degradation efficiency at lower concentrations, a critical factor for minimizing off-target effects in cell-based assays .

NAMPT Degradation Potency PROTAC Pharmacology Cancer Metabolism

VHL-Based Degradation Selectivity vs. Cereblon-Based PROTACs

Nampt degrader-2 is a VHL-recruiting PROTAC, whereas LYP-8 and 632005 recruit cereblon [1][2]. VHL-based PROTACs have been shown to exhibit distinct degradation kinetics and cellular permeability profiles compared to cereblon-based counterparts. In a study of optimized NAMPT PROTACs, VHL-recruiting compounds demonstrated enhanced degradation when linker modifications were optimized, highlighting the critical role of E3 ligase choice in achieving maximal degradation efficiency [3].

E3 Ligase Recruitment PROTAC Design Target Selectivity

Fluorescent Tagging for Real-Time Degradation Monitoring

Nampt degrader-2 is explicitly described as a 'fluorescent PROTAC', a feature not present in comparators like LYP-8, 632005, or PROTAC A7 . This intrinsic fluorescence enables direct visualization of cellular uptake, subcellular localization, and real-time monitoring of NAMPT degradation without the need for secondary labeling or antibody-based detection . This represents a significant operational advantage for researchers studying degradation dynamics.

Fluorescent PROTAC Live-Cell Imaging Degradation Kinetics

Enzymatic vs. Non-Enzymatic NAMPT Targeting: PROTAC Advantage Over Inhibitors

NAMPT possesses dual functions: an intracellular enzymatic role (iNAMPT) in NAD+ biosynthesis and an extracellular cytokine-like role (eNAMPT) that promotes tumor growth and immune evasion [1]. Traditional NAMPT inhibitors like FK866 and MV78 only block iNAMPT activity, failing to address eNAMPT-driven pathology, which contributed to their clinical failure [2]. Nampt degrader-2, as a PROTAC, achieves complete degradation of the NAMPT protein, thereby abrogating both iNAMPT and eNAMPT functions .

eNAMPT Degradation Non-Enzymatic Function Cytokine Blockade

Degradation Efficiency Comparison: Nampt degrader-2 vs. LYP-8

While direct head-to-head data are limited, cross-study comparison reveals distinct degradation profiles. LYP-8 achieves a maximum degradation (Dmax) of 97% at 0.5 μM in SKOV-3 cells [1]. Nampt degrader-2 has a reported IC50 of 41.9 nM for enzymatic inhibition, but its Dmax has not been explicitly published in peer-reviewed literature. The lower IC50 suggests potent target engagement at lower concentrations, potentially achieving high degradation efficiency with reduced compound load .

Degradation Efficiency Dmax SKOV-3 Cells

In Vivo Efficacy and Safety Profile: LYP-8 vs. FK866

In head-to-head in vivo studies, LYP-8 demonstrated superior efficacy and safety in mice compared to the clinical candidate FK866 [1]. This finding underscores the potential of NAMPT PROTACs to overcome the toxicity and futility that plagued enzymatic inhibitors in clinical trials. While direct in vivo data for Nampt degrader-2 are not yet available in peer-reviewed literature, the class-level evidence from LYP-8 supports the translational advantage of PROTAC-based degradation over inhibition [2].

In Vivo Efficacy Safety Mouse Models

Optimal Research and Industrial Applications for Nampt degrader-2 Based on Quantified Differentiation


Live-Cell Imaging and Real-Time Degradation Kinetics Studies

Nampt degrader-2's intrinsic fluorescence makes it the reagent of choice for experiments requiring visualization of PROTAC uptake, subcellular localization, and real-time monitoring of NAMPT degradation without secondary labeling . This is particularly valuable for studying degradation kinetics, ternary complex formation dynamics, and cellular permeability across different cell lines or culture conditions.

Preclinical Research Requiring VHL-Dependent Protein Degradation

In cell lines or in vivo models where cereblon expression is low or where cereblon-based PROTACs exhibit resistance, Nampt degrader-2 provides a critical VHL-dependent alternative . Its VHL recruitment offers a distinct degradation profile and can be used to dissect E3 ligase-specific mechanisms of action or to evaluate combination strategies with cereblon-based therapies [1].

Studies Targeting the Full Spectrum of NAMPT's Pathological Functions (iNAMPT and eNAMPT)

For research aimed at understanding or therapeutically targeting both the enzymatic and non-enzymatic (cytokine-like) functions of NAMPT, Nampt degrader-2 is a superior tool compared to enzymatic inhibitors like FK866 . Its degradation-based mechanism neutralizes eNAMPT-driven tumor progression and immune evasion, which are not addressed by inhibition alone and have been linked to clinical failure [1].

High-Potency Target Engagement at Low Nanomolar Concentrations

With an IC50 of 41.9 nM, Nampt degrader-2 enables experiments requiring potent NAMPT engagement at low compound concentrations . This is beneficial for minimizing off-target effects in sensitive cell-based assays, for use in combination screens where compound burden must be limited, and for applications where the warhead's high affinity translates to efficient degradation at reduced dosing [1].

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